molecular formula C8H15NO2 B13819518 (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine

(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine

Cat. No.: B13819518
M. Wt: 157.21 g/mol
InChI Key: VHFBHHCCEFNZKW-QMMMGPOBSA-N
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Description

(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is a chiral pyrrolidine derivative Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving nucleophilic substitution or cycloaddition reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.

    Addition of the Prop-2-enoxymethyl Group: The prop-2-enoxymethyl group can be added through alkylation reactions, using reagents like allyl bromide or allyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different derivatives, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The prop-2-enoxymethyl group can undergo nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: PCC, DMP, osmium tetroxide, potassium permanganate.

    Reduction: LiAlH4, NaBH4.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.

    Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxyl and prop-2-enoxymethyl groups may play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-hydroxy-2-(methoxymethyl)pyrrolidine: Similar structure but with a methoxymethyl group instead of prop-2-enoxymethyl.

    (2S)-1-hydroxy-2-(ethoxymethyl)pyrrolidine: Similar structure but with an ethoxymethyl group instead of prop-2-enoxymethyl.

    (2S)-1-hydroxy-2-(butoxymethyl)pyrrolidine: Similar structure but with a butoxymethyl group instead of prop-2-enoxymethyl.

Uniqueness

(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is unique due to the presence of the prop-2-enoxymethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific properties and applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine

InChI

InChI=1S/C8H15NO2/c1-2-6-11-7-8-4-3-5-9(8)10/h2,8,10H,1,3-7H2/t8-/m0/s1

InChI Key

VHFBHHCCEFNZKW-QMMMGPOBSA-N

Isomeric SMILES

C=CCOC[C@@H]1CCCN1O

Canonical SMILES

C=CCOCC1CCCN1O

Origin of Product

United States

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